2-Fluorobenzyl isothiocyanate
Overview
Description
2-Fluorobenzyl isothiocyanate is an organic compound with the molecular formula C8H6FNS. It is a derivative of benzyl isothiocyanate, where a fluorine atom is substituted at the second position of the benzene ring.
Mechanism of Action
Mode of Action
Isothiocyanates, a class of compounds to which 2-fluorobenzyl isothiocyanate belongs, are known to interact with their targets and induce changes at the molecular level .
Biochemical Pathways
Isothiocyanates, including this compound, have been shown to modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and other pathways involved in chemoprevention .
Result of Action
Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of isothiocyanates .
Biochemical Analysis
Biochemical Properties
2-Fluorobenzyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with deubiquitinating enzymes such as USP9x and UCH37, which are associated with tumorigenesis . By inhibiting these enzymes, this compound can increase the ubiquitination and subsequent degradation of proteins like Mcl-1 and Bcr-Abl, which are crucial for cell survival and proliferation . These interactions highlight the potential of this compound as a therapeutic agent in cancer treatment.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to induce apoptosis in cancer cell lines by inhibiting cell growth and promoting cell death . This compound influences cell signaling pathways, gene expression, and cellular metabolism by targeting specific proteins and enzymes involved in these processes. For example, this compound can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to cysteine residues in proteins, leading to the formation of covalent adducts that can alter protein function . This binding can inhibit the activity of enzymes such as histone deacetylases (HDACs) and cytochrome P450 enzymes, resulting in changes in gene expression and cellular metabolism . Additionally, this compound can activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes, thereby enhancing cellular defense mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where it has been shown to induce sustained changes in gene expression and cellular metabolism . These findings suggest that this compound can have lasting effects on cellular processes, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . For example, at low doses, this compound can inhibit cell growth and induce apoptosis, while at higher doses, it can cause genotoxic effects and oxidative stress . Additionally, threshold effects have been observed, where certain biological responses are only triggered at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the mercapturic acid pathway. This pathway involves the conjugation of this compound with glutathione, followed by enzymatic degradation and N-acetylation . The compound can also interact with enzymes such as cytochrome P450 and glutathione S-transferases, which play key roles in its metabolism and detoxification . These interactions can affect metabolic flux and metabolite levels, further influencing the biological activity of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, this compound can bind to proteins such as albumin, which can affect its localization and accumulation . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in different tissues and cellular compartments .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, it can localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis . These subcellular localization patterns are critical for understanding the biological activity and therapeutic potential of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorobenzyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzylamine with thiophosgene. The reaction typically proceeds under mild conditions, with the amine reacting with thiophosgene to form the corresponding isothiocyanate .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer and more scalable methods. For instance, the reaction of 2-fluorobenzylamine with carbon disulfide and a suitable catalyst can yield the desired isothiocyanate. This method is advantageous due to its lower toxicity and higher yield .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or alcohols are commonly used.
Cycloaddition Reactions: These reactions often require the presence of a catalyst and are conducted under controlled temperature and pressure conditions.
Major Products:
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Scientific Research Applications
2-Fluorobenzyl isothiocyanate has several applications in scientific research:
Comparison with Similar Compounds
Benzyl isothiocyanate: Lacks the fluorine substitution, resulting in different reactivity and biological activity.
Phenyl isothiocyanate: Similar structure but without the benzyl group, leading to different chemical properties and applications.
Uniqueness: 2-Fluorobenzyl isothiocyanate is unique due to the presence of the fluorine atom, which enhances its reactivity and potential biological activity. The fluorine substitution can influence the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-fluoro-2-(isothiocyanatomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJNPMOABDDXEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C=S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90214593 | |
Record name | 2-Fluorobenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90214593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64382-80-5 | |
Record name | 2-Fluorobenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064382805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluorobenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90214593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64382-80-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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